molecular formula C22H19N3O3S B2928889 N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide CAS No. 941930-73-0

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide

Cat. No.: B2928889
CAS No.: 941930-73-0
M. Wt: 405.47
InChI Key: FDZMGXJADMLQFJ-UHFFFAOYSA-N
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Description

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide is a complex organic compound that features a benzimidazole moiety and a methanesulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide typically involves the following steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Attachment of Phenyl Group: The benzimidazole derivative is then reacted with a halogenated phenyl compound to introduce the phenyl group.

    Formation of Acetamide Linkage: The resulting compound is further reacted with an acetamide derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(1H-1,3-benzothiazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide: Similar structure but with a benzothiazole moiety instead of benzimidazole.

    N-[4-(1H-1,3-benzoxazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide: Contains a benzoxazole moiety.

Uniqueness

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide is unique due to its specific combination of benzimidazole and methanesulfonylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-29(27,28)18-12-6-15(7-13-18)14-21(26)23-17-10-8-16(9-11-17)22-24-19-4-2-3-5-20(19)25-22/h2-13H,14H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZMGXJADMLQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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